molecular formula C9H10BrN B3331994 6-bromo-3-methyl-2,3-dihydro-1H-indole CAS No. 86626-32-6

6-bromo-3-methyl-2,3-dihydro-1H-indole

Cat. No.: B3331994
CAS No.: 86626-32-6
M. Wt: 212.09 g/mol
InChI Key: WDJJDANRHRVKNG-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-2,3-dihydro-1H-indole (CAS RN: 86626-32-6), also known as 6-bromo-3-methylindoline, is a brominated heterocyclic building block of significant interest in organic and medicinal chemistry research . Its structure features a saturated indoline core with a bromine substituent at the 6-position and a methyl group at the 3-position, making it a versatile precursor for the synthesis of more complex molecules . The compound is supplied with a molecular formula of C 9 H 10 BrN and a molecular weight of 212.09 g/mol . In synthetic chemistry, this compound serves as a key intermediate. It can be synthesized via catalytic hydrogenation of the corresponding 6-bromo-3-methyl-1H-indole using systems like platinum on carbon (Pt/C) . Its primary value lies in the reactivity of the bromine atom, which readily participates in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, heteroaryl, and other functional groups . This makes it a valuable scaffold for constructing compound libraries in drug discovery efforts. Researchers have identified such brominated indolines as useful intermediates in exploratory organic synthesis . Safety Information: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-methyl-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-4,6,11H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJJDANRHRVKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Bromo 3 Methyl 2,3 Dihydro 1h Indole

Classical and Established Synthetic Routes to 6-Bromo-3-methyl-2,3-dihydro-1H-indole

Traditional methods for synthesizing this compound often rely on multi-step sequences that involve the initial construction of an indole (B1671886) or a related precursor, followed by reduction and bromination.

Cyclization Reactions for Dihydroindole Ring Formation

The formation of the dihydroindole (indoline) core is a critical step. Several classical cyclization strategies can be adapted for this purpose. One common approach involves the reductive cyclization of nitro-aromatic compounds. For instance, the Reissert indole synthesis involves the reductive cyclization of o-nitrobenzylcarbonyl compounds. nih.gov This can be envisioned as a pathway to a 3-methylindole (B30407) precursor, which can then be reduced. Another relevant classical method is the Fischer indole synthesis, which utilizes the reaction of an aryl hydrazine (B178648) with a ketone or aldehyde, followed by acid-catalyzed cyclization. While this typically yields an indole, subsequent reduction would be necessary to form the dihydroindole ring. nih.gov

Intramolecular cyclization reactions also provide a direct route to the indoline (B122111) skeleton. For example, a visible-light-promoted intramolecular reductive cyclization of N-allyl-2-haloanilines has been developed, offering a metal-free pathway to functionalized indolines. rsc.org

Reduction Strategies for Aromatic Precursors

The reduction of the corresponding indole, 6-bromo-3-methyl-1H-indole, is a direct approach to obtaining the target dihydroindole. However, the hydrogenation of indoles can be challenging due to the resonance-stabilized aromatic nucleus. nih.gov Various reducing agents and conditions have been explored for this transformation.

Common methods include catalytic hydrogenation using catalysts like platinum on carbon (Pt/C). nih.gov The use of a co-acid, such as p-toluenesulfonic acid, in a solvent like water can enhance the efficiency of this hydrogenation. nih.gov Other reagents that have been successfully employed for the reduction of indoles to indolines include sodium cyanoborohydride in acetic acid, triethylsilane with trifluoroacetic acid, and borane (B79455) complexes in the presence of trifluoroacetic acid. nih.govgoogle.comchemicalforums.com The choice of reducing agent is crucial to avoid over-reduction to octahydroindole or other side reactions. nih.gov

A key consideration is the stability of the resulting dihydroindole, as some substituted indolines can be sensitive to oxidation and may aromatize back to the indole form. nih.gov

Regioselective Bromination Techniques at the C-6 Position

Introducing a bromine atom specifically at the C-6 position of the 3-methyl-2,3-dihydro-1H-indole core requires careful control of the reaction conditions to achieve the desired regioselectivity. Direct bromination of the indoline ring can be challenging due to the activating nature of the amino group, which can lead to multiple bromination products.

One strategy involves the bromination of a precursor molecule where the desired regiochemistry is already established or can be directed. For instance, starting with a 4-bromo-substituted aniline (B41778) derivative and then constructing the heterocyclic ring can ensure the bromine is in the correct position.

Alternatively, regioselective bromination of the indole precursor, 3-methyl-1H-indole, can be performed, followed by reduction. The electronic properties of the indole nucleus generally direct electrophilic substitution to the C-3 position, but with this position blocked by a methyl group, substitution on the benzene (B151609) ring becomes more favorable. However, achieving specific C-6 bromination often requires the use of protecting groups or specific brominating agents to control the regioselectivity. For example, the use of N-bromosuccinimide (NBS) in a suitable solvent is a common method for bromination. rsc.orgmdpi.com To direct bromination to the C-6 position, electron-withdrawing groups can be temporarily introduced at the N-1 position to modulate the electron density of the aromatic ring. researchgate.netnih.gov

Modern and Sustainable Synthetic Approaches

Contemporary synthetic chemistry emphasizes the development of more efficient, atom-economical, and environmentally benign methods. These principles are being applied to the synthesis of dihydroindoles, including this compound.

Catalytic Methods for the Synthesis of this compound

Modern catalytic methods offer significant advantages in terms of efficiency and selectivity. Transition metal catalysts, particularly palladium, have been extensively used in the synthesis of indoles and their derivatives. nih.govmdpi.com For instance, palladium-catalyzed intramolecular cyclization reactions of appropriately substituted anilines can provide a direct route to the indoline skeleton. encyclopedia.pub These methods often proceed under milder conditions and with higher functional group tolerance compared to classical approaches.

Catalytic systems can also be employed for the reduction step. As mentioned earlier, heterogeneous catalytic hydrogenation with Pt/C is a green approach to indole reduction. nih.gov The development of novel catalyst systems continues to be an active area of research to improve the selectivity and applicability of these transformations.

The following table summarizes some catalytic approaches relevant to the synthesis of the dihydroindole core:

Catalyst SystemReaction TypePrecursor TypeProductReference
Pd(OAc)₂ / LigandCacchi ReactionN-aryl(alkyl)sulfonyl-2-alkynylanilides2,3-disubstituted indoles mdpi.com
Pt/C, p-toluenesulfonic acidHydrogenationIndolesIndolines nih.gov
Visible light / TTMSSReductive CyclizationN-allyl-2-haloanilinesIndolines rsc.org

Flow Chemistry Applications in Dihydroindole Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, has emerged as a powerful tool for modern organic synthesis. mdpi.comyoutube.com This technology offers several advantages, including enhanced safety, better process control, and often improved yields and selectivities. researchgate.netnih.gov

The synthesis of heterocyclic compounds, including indoles, has been successfully adapted to flow chemistry systems. nih.govmdpi.com For instance, the reductive cyclization of nitro compounds can be performed in a continuous flow setup using a packed-bed reactor with a catalyst like Pd/C. nih.gov This approach allows for the safe handling of potentially hazardous intermediates and reagents, such as hydrogen gas, and can lead to higher productivity.

Microwave-Assisted and Photochemical Synthesis Pathways

Modern synthetic chemistry often utilizes energy sources like microwaves and light to drive reactions, frequently offering benefits such as reduced reaction times, increased yields, and novel reactivity.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable technique in medicinal chemistry for its ability to accelerate reactions. nih.gov While a direct microwave-assisted synthesis of this compound from basic precursors is not extensively documented, the synthesis of related indole and oxindole (B195798) structures under microwave irradiation is well-established, suggesting plausible routes.

A common strategy would involve the microwave-assisted synthesis of the corresponding indole, 6-bromo-3-methyl-1H-indole, followed by a reduction step. For instance, the Bischler indole synthesis, which traditionally requires harsh conditions, can be performed efficiently under solvent-free, microwave-assisted conditions. A solid-state reaction between a substituted aniline (e.g., 4-bromoaniline) and an appropriate α-haloketone, followed by brief microwave irradiation, can yield the indole core. organic-chemistry.org One-pot variations of this method can simplify the procedure and improve yields significantly. organic-chemistry.org

Additionally, microwave-assisted methods have been successfully employed for the synthesis of functionalized 2-oxindoles. The condensation of substituted isatins, such as 5-bromoisatin, with malonic acid can be achieved with high yields (up to 98%) in just 5-10 minutes of microwave activation. mdpi.com Subsequent chemical reduction of the resulting (5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid could lead to the desired this compound scaffold. The significant reduction in reaction time and high yields make MAOS an attractive approach for constructing the necessary precursors. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Heterocyclic Synthesis

Reaction Type Conventional Method (Time) Microwave Method (Time) Yield Improvement Reference
Bischler Indole Synthesis Several hours 45-60 seconds Significant organic-chemistry.org
Isatin (B1672199) Condensation Not specified 5-10 minutes High (up to 98%) mdpi.com

Photochemical Synthesis

Photochemical reactions offer a distinct approach to forming the 2,3-dihydroindole ring system. A notable method involves the non-oxidative cyclization of N-aryl enamines. acs.orgacs.org This synthesis proceeds under mild conditions, typically involving irradiation of the enamine in a suitable solvent like ether at room temperature, which is ideal for constructing potentially labile compounds. acs.org

The general pathway involves the formation of an N-aryl enamine from an N-alkylaniline and a ketone. For the synthesis of this compound, this would necessitate starting with N-methyl-4-bromoaniline and acetone. The resulting enamine, upon photochemical irradiation, would undergo cyclization to form the dihydroindole ring. This method provides a direct route for introducing substituents at the C3 position and has been applied to the synthesis of various dihydroindole alkaloids. acs.org

Enantioselective Synthesis of this compound and its Stereoisomers

The presence of a methyl group at the C3 position renders this compound a chiral molecule. The synthesis of specific enantiomers is of high importance, particularly for pharmaceutical applications. Enantioselective synthesis can be achieved through several advanced strategies.

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis is a powerful tool for synthesizing optically active compounds. A highly effective strategy for producing chiral indolines is the asymmetric hydrogenation of a corresponding indole precursor (e.g., 6-bromo-3-methyl-1H-indole). This approach utilizes a chiral catalyst to selectively form one enantiomer over the other. youtube.com

Ruthenium- and Rhodium-based catalysts with chiral phosphine (B1218219) ligands have demonstrated remarkable success in this area. acs.orgscite.ai For example, a one-pot process has been developed that combines intramolecular condensation to form an indole, which is then hydrogenated in situ using a palladium catalyst and a chiral ligand. This method has achieved high enantioselectivity (up to 96% ee). rsc.org A strong Brønsted acid is often crucial for both the formation of the indole intermediate and the subsequent asymmetric hydrogenation. rsc.org

More recently, a dual-function Ruthenium-N-heterocyclic carbene (Ru-NHC) catalyst has been developed for the complete hydrogenation of indoles. acs.org This system first catalyzes the asymmetric hydrogenation of the indole double bond to form the chiral indoline and can then, under different conditions, hydrogenate the benzene ring. When applied to 3-methyl-indole derivatives, this method provides access to the chiral octahydroindole, with the initial indoline formation proceeding with high stereoselectivity. acs.org The use of a chiral catalyst ensures that the hydrogen atoms are added to a specific face of the prochiral indole, leading to a high enantiomeric excess of the desired product. youtube.com

Table 2: Examples of Asymmetric Catalysis for Indoline Synthesis

Catalyst System Substrate Type Product Enantiomeric Excess (ee) Reference
Pd-catalyst / Chiral Ligand In situ generated indoles Chiral indolines Up to 96% rsc.org
Rh/Ph-TRAP/Cs₂CO₃ N-Boc or Ac-indoles Chiral indolines Up to 95% scite.ai

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed, having served its purpose. This is a classic and reliable strategy in asymmetric synthesis.

For the synthesis of enantiomerically pure this compound, a plausible route would involve attaching a chiral auxiliary, such as a pseudoephenamine or an Evans oxazolidinone, to a suitable precursor. wikipedia.orgharvard.edu For example, an achiral 6-bromo-2,3-dihydro-1H-indol-3-one could be derivatized with a chiral amine to form a chiral enamine or imine. The subsequent diastereoselective alkylation with a methylating agent would be directed by the chiral auxiliary, leading to the preferential formation of one diastereomer. The final steps would involve the removal of the auxiliary and reduction of the ketone to yield the enantiomerically enriched target molecule.

This methodology has been successfully used in the synthesis of a wide array of complex molecules and offers high levels of stereocontrol. harvard.edunih.gov The propensity of amides derived from auxiliaries like pseudoephenamine to be crystalline can also facilitate purification of the diastereomeric intermediates. harvard.edu

Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis integrates the high selectivity of biological catalysts (enzymes) with the practicality of chemical transformations. nih.gov This approach can provide efficient and environmentally benign routes to chiral molecules.

A potential chemoenzymatic strategy to produce enantiopure this compound is the asymmetric reduction of the C2=C3 double bond of the precursor, 6-bromo-3-methyl-1H-indole. This transformation can be accomplished using a class of enzymes known as ene-reductases, which are known to catalyze the stereoselective reduction of activated carbon-carbon double bonds.

While direct enzymatic reduction of this specific substrate may not be documented, related processes have been described. For instance, coupled enzyme systems have been used to generate structurally diverse indole-containing acyloins. nih.gov A system containing an engineered tryptophan synthase, an L-amino acid oxidase (LAAO), and a thiamine-diphosphate (ThDP)-dependent enzyme can convert various indole derivatives into functionalized chiral products. nih.gov This demonstrates the capacity of enzymes to process substituted indole rings, suggesting that screening a library of ene-reductases could identify a biocatalyst capable of reducing 6-bromo-3-methyl-1H-indole with high enantioselectivity.

Reactivity Profiles and Derivatization Chemistry of 6 Bromo 3 Methyl 2,3 Dihydro 1h Indole

Transformations Involving the Bromine Substituent at C-6

The bromine atom attached to the C-6 position of the indoline (B122111) ring is a key functional handle for introducing molecular complexity. Its reactivity is characteristic of an aryl bromide, making it an excellent substrate for a variety of palladium-catalyzed reactions and metal-halogen exchange processes.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The 6-bromoindoline (B1282224) core is a suitable electrophile for several of these transformations.

Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron species, such as a boronic acid or boronic ester, to form a new carbon-carbon bond. organic-chemistry.org It is widely used to synthesize biaryl compounds and other substituted aromatics. For substrates like 6-bromoindoline, the reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. metu.edu.trnorthumbria.ac.uk For instance, the Suzuki-Miyaura coupling of 6-bromoindoline-2,3-dione derivatives with borylated compounds has been achieved using catalysts like palladium(0) bis(dibenzylideneacetone) with a tri(o-tolyl)phosphine ligand. northumbria.ac.ukacs.org Similarly, N-protected 6-bromoanilines can be converted to their arylboronic esters and subsequently coupled in Suzuki reactions. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Bromoindoline Scaffolds

Catalyst / PrecatalystLigandBaseSolvent SystemTemperatureReference(s)
Pd(PPh₃)₄-1 M Na₂CO₃DME or MeCN/DMF90 °C nih.govresearchgate.net
PdCl₂(dppf)dppfKOAc1,4-Dioxane80 °C nih.gov
Pd₂(dba)₃Tri(o-tolyl)phosphineK₂CO₃Toluene / H₂O- northumbria.ac.ukacs.org

This table presents generalized conditions based on related structures.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, typically with trans selectivity. acs.org While less documented for this specific scaffold compared to the Suzuki reaction, the Heck reaction represents a viable pathway for the vinylation of the C-6 position. Strategies involving intramolecular Heck reactions have been applied to bromoindole derivatives to synthesize complex carboline frameworks. stanford.edu

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. scispace.com The process is generally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov Sonogashira reactions have been successfully performed on related 6-bromoindoline-2,3-dione systems to introduce alkynyl substituents at the C-6 position. acs.orgresearchgate.net Typical conditions involve catalysts like Pd(PPh₃)₂Cl₂ and CuI in the presence of an amine base such as triethylamine (B128534) (TEA). acs.org This method has been used to access scaffolds that can be further elaborated into more complex heterocyclic systems. nih.govproquest.com

Direct nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide like 6-bromoindoline is challenging. The electron-donating nature of the indoline ring system disfavors the formation of the negatively charged Meisenheimer complex intermediate required for a classical SNAr mechanism. mdpi.com However, functionally equivalent transformations can be achieved under catalytic conditions. For example, palladium-catalyzed Buchwald-Hartwig amination allows for the coupling of aryl halides with amines. A reaction of 6-bromoindoline with 1-phenyl-1,2,4-triazol-3-amine has been reported using a palladium catalyst and sodium tert-butoxide, proceeding via a mechanism related to cross-coupling rather than traditional SNAr. google.com Such catalytic methods are the preferred strategy for C-N bond formation at the C-6 position.

Halogen-metal exchange provides a route to convert the relatively unreactive C-Br bond into a highly nucleophilic C-metal bond, typically an organolithium or Grignard reagent. nih.gov This transformation is usually performed at very low temperatures (e.g., -78 °C or below) using an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) to prevent side reactions. mdpi.com The resulting 6-lithio-3-methyl-2,3-dihydro-1H-indole intermediate is a powerful nucleophile that can be trapped with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install new functional groups at the C-6 position. This two-step sequence is a versatile alternative to direct substitution for functionalizing the aromatic ring.

Reactions at the Nitrogen Atom (N-1)

The nitrogen atom of the indoline ring is a secondary amine, making it a nucleophilic center that readily participates in various bond-forming reactions.

N-Alkylation: The N-H bond of the indoline can be readily substituted to form N-alkyl derivatives. This is a common transformation achieved under various conditions. A standard method involves treating the indoline with a base such as sodium hydride (NaH) to form the corresponding anion, which is then reacted with an alkyl halide like iodomethane. google.com Alternative methods utilize alcohols as alkylating agents in the presence of transition metal catalysts. organic-chemistry.org For instance, manganese and iron complexes have been shown to catalyze the N-alkylation of indolines with alcohols through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. acs.orgresearchgate.net These reactions offer an efficient and atom-economical route to N-substituted indolines.

N-Acylation: The indoline nitrogen can be acylated to form amides or sulfonamides. This reaction typically involves treatment with an acylating agent like an acyl chloride, sulfonyl chloride, or anhydride (B1165640) in the presence of a base such as pyridine (B92270) or triethylamine. nih.govnih.gov For example, 6-bromoindoline has been shown to react with 1-propanesulfonyl chloride in pyridine with a catalytic amount of DMAP to yield the corresponding N-sulfonamide. nih.govresearchgate.net Non-enzymatic catalytic methods for the kinetic resolution of substituted indolines via N-acylation have also been developed, highlighting the fine control achievable in these transformations. acs.orgnih.govnih.gov Simple base-catalyzed N-acylation using reagents like sodium carbonate has also been reported for indoles, a pathway applicable to indolines. bohrium.com

Table 2: Selected Reagents for N-Alkylation and N-Acylation of the Indoline Core

ReactionReagent(s)Catalyst / BaseGeneral ProductReference(s)
N-AlkylationAlkyl Halide (e.g., CH₃I)NaHN-Alkyl Indoline google.com
N-AlkylationAlcoholManganese or Iron ComplexN-Alkyl Indoline acs.orgresearchgate.net
N-AcylationAcyl Chloride / AnhydridePyridine / Et₃NN-Acyl Indoline nih.govnih.gov
N-SulfonylationSulfonyl ChloridePyridine / DMAPN-Sulfonyl Indoline nih.govresearchgate.net

The indoline scaffold is a valuable building block in the synthesis of more complex, fused N-heterocyclic systems. ekb.eg The nitrogen atom can act as an intramolecular nucleophile or participate in intermolecular cyclization reactions. For example, palladium-catalyzed intramolecular C-H amination of phenethylamine (B48288) derivatives provides an efficient route to the indoline core itself, a strategy that can be extended to build further complexity. organic-chemistry.org Indolines can also participate in formal [5+1] and [5+2] cyclization reactions with suitable partners to create fused tetrahydroquinolines and benzazepines, respectively. nih.gov Furthermore, N-heterocyclic carbene (NHC) catalysis has been employed to construct 3,3-disubstituted indoline-2-thiones from unsaturated aldehydes bearing an isothiocyanate group, showcasing the utility of the indoline framework in advanced synthetic strategies. rsc.org

Reactions at the Saturated 2,3-Dihydroindole Ring System

The saturated portion of the 6-bromo-3-methyl-2,3-dihydro-1H-indole molecule, comprising the N1, C2, and C3 atoms, is susceptible to a variety of transformations that can alter the heterocyclic core. These reactions are pivotal for the synthesis of novel derivatives with potentially interesting chemical and biological properties.

The secondary amine and the adjacent methylene (B1212753) group (C2) in the 2,3-dihydroindole ring are prone to oxidation under various conditions. The outcome of the oxidation is highly dependent on the oxidant used and the reaction conditions.

Mild oxidation of the 2,3-dihydroindole nitrogen can lead to the formation of the corresponding nitroxide radical, which can be a stable species or an intermediate in further transformations. Stronger oxidizing agents can lead to the formation of an imine or even cleavage of the C2-C3 bond. The presence of the electron-withdrawing bromine atom on the benzene (B151609) ring can influence the electron density of the indole (B1671886) nitrogen, potentially affecting its oxidation potential.

Common oxidizing agents that could be employed for the oxidation of the 2,3-dihydroindole ring include:

Manganese dioxide (MnO2)

Peroxy acids (e.g., m-CPBA)

Hypervalent iodine reagents (e.g., Dess-Martin periodinane)

Metal-based catalysts in the presence of an oxidant (e.g., Ru/O2)

The oxidation can lead to the formation of 6-bromo-3-methyl-1H-indole through aromatization, or to the corresponding 2-oxo derivative, 6-bromo-3-methyl-1,3-dihydroindol-2-one. uni.lu

Table 1: Potential Oxidation Reactions of this compound

Oxidizing AgentPotential Product(s)Reaction Type
Manganese Dioxide (MnO2)6-Bromo-3-methyl-1H-indoleDehydrogenation/Aromatization
m-Chloroperoxybenzoic acid (m-CPBA)6-Bromo-3-methyl-1,3-dihydroindol-2-oneOxidation of the C2 position
Oxygen (O2) with catalyst6-Bromo-3-methyl-1H-indoleCatalytic Dehydrogenation

The strained five-membered ring of the 2,3-dihydroindole system can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or bases, or through reductive or oxidative cleavage. For instance, treatment with a strong reducing agent like lithium in liquid ammonia (B1221849) (Birch reduction) could potentially lead to the reductive cleavage of the N1-C2 bond.

Rearrangement reactions of the dihydroindole ring are less common but can be induced under specific conditions. One potential rearrangement could be a Baeyer-Villiger type oxidation if the corresponding 2-oxo derivative is formed first. wiley-vch.de This would involve the insertion of an oxygen atom between the carbonyl carbon (C2) and the C3 carbon, leading to a six-membered lactam ring.

Another possibility is acid-catalyzed rearrangement, where protonation of the nitrogen could initiate a cascade of bond migrations, although such reactions would likely require harsh conditions and may lead to a mixture of products.

Table 2: Potential Ring-Opening and Rearrangement Reactions

Reagent/ConditionPotential Product TypeReaction Description
Strong reducing agent (e.g., Li/NH3)Ring-opened amino alcoholReductive cleavage of N-C bond
Peroxy acid on 2-oxo derivativeSix-membered lactamBaeyer-Villiger rearrangement wiley-vch.de
Strong acid (e.g., H2SO4)Rearranged isomersAcid-catalyzed rearrangement

Stereochemical Implications in Reactions of this compound

The presence of a stereocenter at the C3 position, bearing a methyl group, has significant implications for the stereochemical outcome of reactions involving the 2,3-dihydroindole ring. The methyl group can exert steric hindrance, directing incoming reagents to the less hindered face of the molecule. This substrate-controlled stereodirection is a key principle in asymmetric synthesis.

For example, in reactions involving the C2 position, such as oxidation to a hydroxyl group or functionalization via an enamine intermediate, the methyl group at C3 would likely direct the substituent to the trans position to minimize steric interactions. This would result in the preferential formation of one diastereomer over the other.

Similarly, reactions at the nitrogen atom, such as alkylation or acylation, could also be influenced by the C3-methyl group, although the effect might be less pronounced due to the greater distance. If the nitrogen atom were to become part of a new stereocenter, the existing chirality at C3 could induce a degree of diastereoselectivity.

The stereochemical outcome of reactions can be predicted based on established models of asymmetric induction. For instance, in the case of electrophilic attack on an enamine derived from this dihydroindole, the attack would be expected to occur from the face opposite to the methyl group.

Table 3: Stereochemical Influence of the C3-Methyl Group in Reactions

Reaction Type at C2/N1Expected Stereochemical OutcomeControlling Factor
Electrophilic addition to C2trans-diastereomer favoredSteric hindrance from C3-methyl group
Radical substitution at C2Mixture of diastereomers, with potential for slight preference for transSteric hindrance and transition state geometry
N-AlkylationPotential for diastereoselectivity if a new stereocenter is formedSteric approach control

Advanced Spectroscopic and Structural Characterization Methodologies in Research on 6 Bromo 3 Methyl 2,3 Dihydro 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. While specific experimental data for 6-bromo-3-methyl-2,3-dihydro-1H-indole is not extensively available in the cited literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Unambiguous Structural Assignment via 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the pyrrolidine ring, and the methyl group. The protons on the benzene (B151609) ring (H-4, H-5, and H-7) would appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the bromine atom and the fused heterocyclic ring. The protons of the dihydro-indole core (H-2 and H-3) and the methyl protons (at C-3) would appear in the aliphatic region.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts would differentiate between the aromatic carbons (C-3a, C-4, C-5, C-6, C-7, and C-7a) and the aliphatic carbons (C-2, C-3, and the methyl carbon). The carbon atom attached to the bromine (C-6) would exhibit a characteristic chemical shift.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the aromatic and aliphatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms, allowing for the definitive assignment of carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are in close proximity, providing valuable insights into the three-dimensional structure and stereochemistry of the molecule.

Expected ¹H and ¹³C NMR Data for this compound

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
H-2 3.0 - 3.5 50 - 60
H-3 3.5 - 4.0 35 - 45
H-4 6.8 - 7.2 120 - 130
H-5 6.8 - 7.2 120 - 130
H-7 6.5 - 6.9 110 - 120
N-H 3.5 - 5.0 -
3-CH₃ 1.2 - 1.5 15 - 25
C-2 - 50 - 60
C-3 - 35 - 45
C-3a - 130 - 140
C-4 - 120 - 130
C-5 - 120 - 130
C-6 - 110 - 120
C-7 - 110 - 120
C-7a - 145 - 155
3-CH₃ - 15 - 25

Note: These are estimated values and actual experimental data may vary.

Determination of Enantiomeric Excess and Absolute Configuration via Chiral NMR

Since this compound possesses a chiral center at the C-3 position, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful technique for determining the enantiomeric excess (ee) and the absolute configuration of chiral molecules. This is typically achieved by using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). These agents interact with the enantiomers to form diastereomeric complexes, which are distinguishable by NMR due to their different magnetic environments. The integration of the signals corresponding to each diastereomer allows for the quantification of the enantiomeric excess. The determination of the absolute configuration often requires comparison with a standard of known configuration or the use of advanced NMR techniques in combination with computational methods.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound (C₉H₁₀BrN), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting fragment ions. This technique provides valuable information about the structure of the molecule by revealing its fragmentation pathways. For this compound, MS/MS analysis would likely show characteristic fragmentation patterns, such as the loss of the methyl group, the bromine atom, or cleavage of the pyrrolidine ring. The analysis of these fragmentation patterns can help to confirm the connectivity of the molecule.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond (around 3300-3500 cm⁻¹), C-H bonds (aromatic and aliphatic), and C-N bonds. The substitution pattern on the aromatic ring would also influence the fingerprint region of the spectrum (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum would also exhibit bands corresponding to the various vibrational modes of the molecule, with aromatic ring vibrations often showing strong signals.

Expected Vibrational Frequencies for this compound

Functional Group Expected Vibrational Frequency (cm⁻¹)
N-H stretch 3300 - 3500
Aromatic C-H stretch 3000 - 3100
Aliphatic C-H stretch 2850 - 3000
C=C aromatic stretch 1450 - 1600
C-N stretch 1250 - 1350
C-Br stretch 500 - 600

Note: These are typical frequency ranges and the exact positions of the bands can be influenced by the molecular structure and environment.

X-ray Crystallography and Single-Crystal Diffraction Studies for Solid-State Structure and Conformation

X-ray crystallography is an essential analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. thepharmajournal.comnih.gov For novel compounds such as this compound, this method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation in the solid state. researchgate.netgla.ac.uk While specific crystallographic data for this compound is not available in the reviewed literature, the analysis of structurally related bromo-indole derivatives demonstrates the power of this technique.

The process involves irradiating a single crystal of the compound with an X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots, the intensities and positions of which are used to construct an electron density map of the molecule. nih.gov From this map, the precise location of each atom can be determined.

The data obtained from single-crystal X-ray diffraction studies are typically presented in a standardized format, as illustrated in the table below with data from a related substituted pyridazino[4,5-b]indole compound. mdpi.com Such a table provides the fundamental parameters of the crystal's unit cell—the basic repeating unit of the crystal lattice.

Table 1. Illustrative Crystallographic Data for a Substituted Bromo-Indole Derivative mdpi.com
ParameterValue
Chemical FormulaC23H18BrN5S
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensionsa = 5.9308(2) Å
b = 10.9695(3) Å
c = 14.7966(4) Å
Unit Cell Anglesα = 100.5010(10)°
β = 98.6180(10)°
γ = 103.8180(10)°
Volume (V)900.07(5) Å3

This detailed structural information is fundamental for understanding structure-property relationships and for the rational design of new materials and molecules. thepharmajournal.com

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Elucidation

The molecule this compound possesses a stereocenter at the C3 position due to the presence of four different substituents on the carbon atom (the methyl group, a hydrogen atom, and the C2 and C3a carbons of the ring). This chirality means the molecule can exist as a pair of non-superimposable mirror images, or enantiomers (R and S forms). Chiroptical spectroscopy techniques are uniquely suited for studying such chiral molecules. researchgate.netnih.gov

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are two complementary chiroptical techniques that measure the differential interaction of a chiral substance with left- and right-circularly polarized light. slideshare.net

Optical Rotatory Dispersion (ORD) measures the variation of the angle of optical rotation as a function of the wavelength of light. slideshare.netwikipedia.org As the wavelength approaches an electronic absorption band of the molecule's chromophore, the rotation changes dramatically, a phenomenon known as the Cotton effect. libretexts.org

Circular Dichroism (CD) measures the difference in absorption between left- and right-circularly polarized light by a chiral molecule, also as a function of wavelength. nih.gov A CD spectrum consists of positive or negative peaks, also referred to as Cotton effects, in the regions of UV-Vis absorption. slideshare.net

For this compound, the substituted benzene ring fused to the dihydropyrrole ring acts as the primary chromophore. The chiral center at C3 perturbs the electronic transitions of this chromophore, making them "optically active" and thus detectable by CD and ORD. The sign of the observed Cotton effect (positive or negative) is directly related to the absolute configuration (R or S) of the stereocenter. libretexts.org

While experimental ORD and CD spectra for this specific compound are not documented in the surveyed literature, these techniques represent the definitive non-destructive methods for its stereochemical assignment. nsf.gov In a typical application, the experimental CD spectrum of a purified enantiomer would be compared to a theoretically predicted spectrum generated by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). nih.gov A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov These techniques are widely used in the pharmaceutical industry to characterize and ensure the enantiomeric purity of chiral drug substances. nih.gov

Table 2. Comparison of Chiroptical Spectroscopy Techniques
TechniquePrinciplePrimary Application for Stereochemical Elucidation
Optical Rotatory Dispersion (ORD)Measures the change in optical rotation of plane-polarized light across a range of wavelengths. wikipedia.orgDetermination of absolute configuration by analyzing the sign and shape of the Cotton effect curve near a chromophore's absorption maximum. slideshare.net
Circular Dichroism (CD)Measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.govProvides more resolved spectral information than ORD. The sign of the CD peak (Cotton effect) is directly correlated with the absolute stereochemistry of the molecule. nsf.gov

Computational and Theoretical Investigations of 6 Bromo 3 Methyl 2,3 Dihydro 1h Indole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular orbitals, electron distribution, and energies.

Density Functional Theory (DFT) is a robust computational method used to determine the ground state geometry and electronic properties of molecules. By using functionals that approximate the exchange-correlation energy, DFT can provide accurate results with a manageable computational cost. For 6-bromo-3-methyl-2,3-dihydro-1H-indole, a DFT study would typically involve optimizing the molecular geometry to find the lowest energy conformation. This process yields key data points such as bond lengths, bond angles, and dihedral angles.

While specific DFT studies on this compound are not found in the reviewed literature, research on related indole (B1671886) structures is common. For instance, computational studies have been performed on molecules like 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one using DFT methods to calculate optimized geometry and bonding parameters. researchgate.net Such studies often show good agreement between calculated and experimental bond lengths for related indole and isatin (B1672199) compounds. researchgate.net Investigations into other substituted indoles and similar heterocyclic systems frequently employ DFT calculations to understand structural and electronic properties. researchgate.netmdpi.com

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound This table is illustrative of the type of data that would be generated from a DFT study. The values are not based on actual published research for this specific compound.

ParameterValue
C-N Bond Length (Å)-
C-Br Bond Length (Å)-
C-C Bond Length (Aromatic) (Å)-
C-C Bond Length (Aliphatic) (Å)-
C-N-C Bond Angle (°)-
Total Energy (Hartree)-

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters beyond fundamental physical constants. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer increasing levels of accuracy. These are computationally more intensive than DFT but can be used to benchmark results or for systems where DFT may not be suitable. A high-level ab initio calculation on this compound would provide very accurate electronic energies and a detailed description of electron correlation effects, which are crucial for understanding its stability and reactivity. Research on related indole derivatives has utilized ab initio methods alongside DFT to analyze vibrational spectra and molecular properties. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of flexible molecules like this compound. The dihydro-indole core is not planar, and the methyl group at the C3 position introduces a chiral center, leading to different possible conformations (puckering of the five-membered ring). MD simulations would reveal the preferred conformations in various environments (e.g., in a solvent or in the solid state) and the energy barriers between them. Furthermore, these simulations can model intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical in determining the bulk properties of the material.

Reaction Mechanism Studies and Transition State Calculations

Theoretical chemistry is a powerful tool for investigating reaction mechanisms. For this compound, this could involve studying its synthesis or its participation in further chemical transformations. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. Calculating the energy of transition states allows for the determination of activation energies, which are key to understanding reaction rates and selectivity. DFT is a common method for these studies. mdpi.com For example, studies on domino reactions involving bromomethylindoles have been conducted to understand the reaction pathway and the role of intermediates. niscpr.res.in While not specific to the dihydro- variant, these studies highlight the methodologies that would be employed.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. liverpool.ac.uk The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is known to provide reliable predictions of chemical shifts. researchgate.net For this compound, these calculations would help in assigning the signals in an experimental spectrum. While experimental NMR data for the related 6-bromo-3-methyl-1H-indole are available, specific computational predictions for the dihydro- form are not present in the searched literature. chemicalbook.comrsc.org

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. researchgate.net These frequencies correspond to the different vibrational modes of the molecule (stretching, bending, etc.). Comparing the calculated spectrum with an experimental one can confirm the structure and identify characteristic functional groups. DFT calculations are widely used for this purpose, and the resulting frequencies are often scaled to correct for approximations in the theory and anharmonicity. researchgate.netresearchgate.net

Table 2: Hypothetical Predicted Spectroscopic Data for this compound This table illustrates the type of data generated from computational predictions. The values are not from published research on this specific compound.

ParameterPredicted Value
13C NMR Chemical Shift (C-Br) (ppm)-
1H NMR Chemical Shift (N-H) (ppm)-
N-H Stretch Vibrational Frequency (cm-1)-
C-Br Stretch Vibrational Frequency (cm-1)-

Table of Compounds

Compound Name
This compound
3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one
6-bromo-3-methyl-1H-indole
Isatin

Role As a Building Block in Complex Organic Molecule Synthesis Research

Precursor in Natural Product Synthesis Research

Indole (B1671886) alkaloids are a large class of naturally occurring compounds, many of which exhibit significant biological activities. rsc.org The synthesis of these complex molecules often relies on the use of functionalized indole or indoline (B122111) precursors. rsc.org While bromo-substituted indoles are recognized as valuable starting materials in the synthesis of various natural products, specific and detailed examples of 6-bromo-3-methyl-2,3-dihydro-1H-indole being used as a direct precursor in the total synthesis of a natural product are not extensively documented in publicly available scientific literature.

The general strategy for employing such a precursor would likely involve leveraging the bromine atom for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex carbon skeletons, or utilizing the nucleophilic nitrogen for annulation reactions to construct adjacent rings, a common feature in many indole alkaloids. rsc.orgresearchgate.net However, published synthetic routes detailing these specific transformations starting from this compound are scarce.

Table 2: Application in Natural Product Synthesis
Natural Product TargetSynthetic Strategy Involving this compoundReference
Data not availableData not available in published literatureN/A

Scaffold for Novel Heterocyclic System Construction

The construction of novel heterocyclic systems is a cornerstone of medicinal chemistry and materials science. The this compound scaffold is, in principle, well-suited for this purpose. The indoline nitrogen can participate in condensation or cyclization reactions to form fused heterocyclic rings. rsc.org For instance, reactions with bifunctional electrophiles could lead to the formation of polycyclic systems containing piperazine, diazepine, or other heterocyclic moieties. rsc.org

Furthermore, the bromine atom at the C6 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents or the annulation of additional rings onto the benzene (B151609) portion of the molecule. Despite this synthetic potential, specific research detailing the use of this compound as a foundational scaffold for the systematic construction of new heterocyclic libraries is not readily found in the current body of scientific literature.

Intermediate in the Synthesis of Pharmaceutically Relevant Chemical Scaffolds

Indole and indoline derivatives are prevalent scaffolds in many pharmaceutical agents. nih.gov The bromo-substituted variants, in particular, are valuable intermediates because the bromine atom can be readily displaced or used in coupling reactions to build molecular complexity. nih.govgoogle.com Patents and chemical literature describe the synthesis of various pharmaceutically relevant compounds starting from 6-bromoindole (B116670) derivatives. google.com These syntheses often involve steps like N-alkylation, acylation, and cross-coupling reactions to assemble the final drug molecule.

While this compound is commercially available and fits the profile of a useful pharmaceutical intermediate, specific, published, multi-step synthetic pathways that explicitly start from this compound to yield a known pharmaceutically active scaffold are not detailed in the reviewed literature. The general importance of related bromoindoles suggests its potential utility in this area, but concrete examples are lacking. google.com

Table 3: Use as an Intermediate for Pharmaceutically Relevant Scaffolds
Target ScaffoldSynthetic Pathway from this compoundReference
Data not availableData not available in published literatureN/A

Application in Material Science Research

The unique electronic and structural properties of functionalized heterocycles make them attractive candidates for applications in material science, such as in the development of organic semiconductors, dyes, or conductive polymers. The indoline core, with its potential for delocalization and the ability to be functionalized, is a viable platform for creating new materials.

There is a mention that this compound is investigated for its role in the development of novel materials. However, detailed synthetic pathways to specific materials (e.g., polymers, chromophores) that utilize this compound as a monomer or key building block are not described in the available scientific and patent literature. Research in this area appears to be preliminary or not widely published.

Structure Reactivity Relationship Srr Studies of 6 Bromo 3 Methyl 2,3 Dihydro 1h Indole and Its Analogs

Influence of the Bromine Substituent on Reaction Kinetics and Regioselectivity

The presence of a bromine atom at the C-6 position of the indoline (B122111) nucleus exerts a significant influence on the molecule's reactivity, primarily through its electron-withdrawing inductive effect (-I) and its weaker electron-donating mesomeric effect (+M). This electronic perturbation modulates the nucleophilicity of the aromatic ring and the nitrogen atom, thereby affecting both reaction rates and the regiochemical outcome of various transformations.

Table 1: Predicted Relative Reaction Rates for Electrophilic Aromatic Substitution on Substituted Indolines

Substituent at C-6Predicted Relative RatePredominant Regioselectivity
-H1.00C-5, C-7
-OCH₃> 1.00C-5, C-7
-Br < 1.00 C-5, C-7
-NO₂<< 1.00C-5

This table is illustrative and based on established principles of substituent effects in electrophilic aromatic substitution reactions.

Furthermore, the bromine atom can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), providing a versatile handle for the introduction of a wide array of functional groups at the C-6 position. The success of such transformations is often dependent on the choice of catalyst, ligand, and reaction conditions.

Impact of the C-3 Methyl Group and Stereochemistry on Reaction Pathways

The methyl group at the C-3 position introduces both steric and stereochemical considerations into the reactivity of the indoline scaffold. Sterically, the methyl group can hinder the approach of reagents to the adjacent C-2 and N-1 positions. This steric hindrance can influence the regioselectivity of reactions and, in some cases, may necessitate the use of more forcing reaction conditions.

From a stereochemical perspective, the C-3 methyl group creates a chiral center, meaning that 6-bromo-3-methyl-2,3-dihydro-1H-indole exists as a pair of enantiomers. Reactions occurring at a prochiral center or reactions involving chiral reagents can proceed with diastereoselectivity. For instance, the alkylation of the nitrogen atom or functionalization at the C-2 position would lead to the formation of diastereomers. The facial selectivity of such reactions will be influenced by the orientation of the C-3 methyl group, which can direct incoming reagents to the less sterically hindered face of the molecule. While specific studies on the stereochemical outcomes for this exact molecule are scarce, studies on similar systems, such as the diastereoselective synthesis of indolyl-substituted indenones, highlight the importance of stereocontrol in reactions of C-3 substituted indoles researchgate.net.

Electronic and Steric Effects on Derivatization Efficiency

The efficiency of derivatization of this compound is a composite of the electronic effects of the bromine substituent and the steric and electronic effects of the C-3 methyl group.

The nitrogen atom of the indoline ring is a key site for derivatization, such as N-alkylation, N-acylation, and N-arylation. The nucleophilicity of this nitrogen is reduced by the electron-withdrawing effect of the C-6 bromine atom. Conversely, the C-3 methyl group, being electron-donating, slightly enhances the nucleophilicity of the nitrogen. The net effect on derivatization efficiency will be a balance of these opposing electronic influences, alongside any steric hindrance posed by the C-3 methyl group.

Derivatization at the C-2 position, for example through lithiation followed by electrophilic quench, would be sterically hindered by the adjacent C-3 methyl group. This could potentially lead to lower yields or require specific directing groups to achieve high efficiency. In contrast, functionalization at the C-7 position via electrophilic aromatic substitution would be less affected by the steric bulk of the C-3 methyl group.

Table 2: Predicted Influence of Substituents on Derivatization Efficiency at N-1

Reaction TypeInfluence of C-6 BrInfluence of C-3 CH₃Predicted Overall Efficiency
N-AlkylationDecreasesIncreases (electronic), Decreases (steric)Moderate
N-AcylationDecreasesIncreases (electronic), Decreases (steric)Moderate to Low
N-Arylation (Buchwald-Hartwig)DecreasesIncreases (electronic), Decreases (steric)Moderate

This table provides a qualitative prediction based on fundamental principles of organic reactivity.

Systematic Structural Modifications and Their Chemical Consequences

Systematic modifications of the this compound scaffold can lead to a diverse array of chemical structures with potentially novel properties.

Modification of the Bromine Substituent: The bromine atom serves as a versatile synthetic handle. It can be replaced by a variety of functional groups through cross-coupling reactions, leading to analogs with altered electronic and steric properties. For example, replacement with an electron-donating group like a methoxy (B1213986) group would increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack chim.it. Conversely, replacement with a strong electron-withdrawing group like a cyano group would further deactivate the ring.

Modification of the C-3 Methyl Group: The methyl group could be replaced with other alkyl or functionalized alkyl chains to probe the steric and electronic requirements of a particular biological target or to influence the solid-state packing of the molecule. The synthesis of such analogs would likely require a de novo ring synthesis or the development of novel C-H activation methodologies.

Modification at the N-1 Position: The secondary amine at the N-1 position is readily functionalized. Introduction of different substituents on the nitrogen can significantly alter the molecule's properties, including its solubility, basicity, and biological activity nih.gov.

Further Substitution on the Aromatic Ring: The remaining positions on the aromatic ring (C-4, C-5, and C-7) are available for further functionalization, allowing for the synthesis of a library of polysubstituted indolines. The regioselectivity of these substitutions would be governed by the directing effects of the existing bromine and amino functionalities.

Analytical Methodologies for Research Scale Detection, Purity Assessment, and Quantification of 6 Bromo 3 Methyl 2,3 Dihydro 1h Indole

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is a cornerstone for the separation and purity assessment of "6-bromo-3-methyl-2,3-dihydro-1H-indole." The choice of technique depends on the specific requirements of the analysis, such as the volatility of the compound and the desired resolution.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of "this compound" and for separating it from starting materials, byproducts, and other impurities. Reversed-phase HPLC is particularly well-suited for this purpose.

Detailed research on substituted indole (B1671886) derivatives has established effective separation methods using ion suppression-reversed-phase HPLC, where mobile phase composition (e.g., methanol (B129727) concentration) and pH are adjusted to optimize retention times and selectivity. uni.lu For instance, in the analysis of related bromoindoles, reversed-phase HPLC has been successfully used to separate the halogenated product from the unreacted indole starting material. researchgate.net

For "this compound," a typical HPLC method would involve a C18 column. The mobile phase would likely be a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The UV detector is commonly set at a wavelength where the indole or indoline (B122111) chromophore has significant absorbance, typically around 280 nm. researchgate.net Chiral HPLC columns, such as those with a Chiralcel OD-H packing, can be employed to determine the enantiomeric excess if the compound is synthesized in an enantioselective manner. rsc.org

Table 1: Illustrative HPLC Parameters for Purity Analysis

ParameterValue/Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 20% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 30 °C

This table presents a hypothetical but representative set of HPLC conditions based on methods for related compounds.

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds like "this compound." It provides excellent separation and allows for the identification and quantification of the compound and any volatile impurities.

A method developed for the determination of indole and 3-methylindole (B30407) utilized a fused-silica capillary column and a nitrogen-phosphorus-sensitive detector for high sensitivity. chemicalbook.com For "this compound," a similar approach using a capillary column (e.g., DB-5ms) would be effective. The sample, dissolved in a volatile organic solvent, is injected into the heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through the column. The temperature of the column is typically ramped to facilitate the separation of compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides mass-to-charge ratio data, confirming the identity of the eluted compounds. Predicted mass spectrometry data for related compounds can help in the interpretation of the resulting spectra. uni.luuni.lu

Table 2: Representative GC-MS Parameters

ParameterValue/Condition
Column Fused-silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu

This table illustrates typical GC-MS conditions that could be adapted for the analysis of the target compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method for monitoring the progress of chemical reactions in real-time. khanacademy.orgyoutube.com In the synthesis of "this compound," TLC allows the chemist to observe the consumption of starting materials and the formation of the product. nih.govyoutube.com

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing) alongside spots of the starting materials as references. youtube.com The plate is then developed in a chamber containing an appropriate solvent system (eluent), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase. khanacademy.org

After development, the plate is visualized, commonly under UV light (254 nm), where UV-active compounds like indoles appear as dark spots. nih.gov The relative positions of the spots, characterized by their retention factor (Rf) values, indicate the progress of the reaction. The disappearance of the starting material spot and the appearance of a new product spot signify a successful transformation. youtube.com

Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary ratio method for determining the exact concentration or purity of a substance without the need for a specific reference standard of the analyte. chemicalbook.com The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. researchgate.net

Table 3: Key Considerations for ¹H qNMR Analysis

ParameterGuidelineRationale
Internal Standard High purity, known structure, chemically stable, non-volatile, signals in a clear region of the spectrum.Ensures accurate and reproducible quantification.
Solvent Deuterated solvent that dissolves both analyte and standard.Provides the lock signal for the spectrometer and minimizes solvent interference.
Relaxation Delay (d1) At least 5 times the longest T₁ relaxation time of the protons being integrated.Ensures complete relaxation of all nuclei for accurate signal integration. researchgate.net
Pulse Angle Typically 90° or less.Optimizes signal-to-noise while maintaining quantitative accuracy.
Signal Selection Choose non-overlapping, sharp singlet signals for both analyte and standard if possible.Minimizes integration errors from signal overlap or complex multiplicity.

Spectrophotometric Methods for Concentration Determination (e.g., UV-Vis, if applicable for specific research)

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely accessible technique for determining the concentration of a compound in solution, provided it contains a chromophore that absorbs light in the UV-Vis range. The indole and indoline ring systems are chromophoric, making this method applicable to "this compound."

The UV-Vis spectrum of an indole derivative typically shows characteristic absorption bands. For instance, natural indole exhibits a λmax around 270 nm. uni.lu Bromination of the indole ring can lead to a bathochromic (red) shift in the absorption maximum. umaine.edu To determine the concentration of a solution of "this compound," a calibration curve would first be constructed by measuring the absorbance of a series of solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Emerging Research Frontiers and Future Directions for 6 Bromo 3 Methyl 2,3 Dihydro 1h Indole

Exploration of Unconventional Synthetic Routes

The development of novel and efficient synthetic pathways to construct the 6-bromo-3-methyl-2,3-dihydro-1H-indole core is a primary area of research. While classical methods for indole (B1671886) and indoline (B122111) synthesis exist, contemporary research is focused on unconventional routes that offer improved yields, stereoselectivity, and access to diverse functionalities.

One promising approach involves the application of modern cyclization reactions. For instance, visible-light-driven [4+1] annulation strategies have been reported for the synthesis of functionalized indolines from alkyl aryl tertiary amines and diazoesters. acs.org This method, which proceeds via an α-amino radical/iminium ion, could potentially be adapted for the synthesis of the target compound. Another innovative strategy is the palladium-catalyzed aerobic cycloisomerization of o-allylanilines, which provides a scalable and practical route to functionalized indoles that could be subsequently reduced to the dihydroindole. organic-chemistry.org

Furthermore, the synthesis of 2,3-dihydroindole derivatives from corresponding 2-oxindoles presents a viable pathway. nih.gov Reduction of a suitably substituted 3-methyl-6-bromo-2-oxindole could yield the desired 2,3-dihydroindole. This approach is particularly attractive as it allows for the late-stage introduction of the dihydroindole core.

Table 1: Comparison of Potential Unconventional Synthetic Routes

Synthetic StrategyPotential AdvantagesKey Considerations for Target Compound
Visible-Light-Driven [4+1] AnnulationMild reaction conditions, use of visible light as a sustainable energy source.Availability of appropriately substituted starting materials.
Palladium-Catalyzed CycloisomerizationHigh efficiency, scalability, and avoidance of hazardous oxidants.Synthesis of the required o-allylaniline precursor.
Reduction of 2-OxindolesLate-stage synthesis, potential for stereocontrol at the C3 position.Efficient and selective reduction methods that do not affect the bromo substituent.

Development of Highly Efficient and Selective Derivatization Strategies

The strategic functionalization of the this compound scaffold is crucial for exploring its chemical space and potential applications. The bromine atom at the C6 position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents.

Lead derivatization studies on similar bromo-indole structures have demonstrated the utility of this approach. For example, the derivatization of ethyl 6-bromo-2-((dimethylamino)methyl)-5-hydroxy-1-phenyl-1H-indole-3-carboxylate has been explored to develop new inhibitors targeting bacterial enzymes. nih.gov Such strategies, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, could be directly applied to the 6-bromo position of the target compound to generate a library of novel derivatives.

Furthermore, the N-H group of the indoline ring offers another site for derivatization. Electrophilic substitution at this position can be achieved using various halides to introduce a range of alkyl and aryl groups. iajps.com This allows for the modulation of the compound's physicochemical properties.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design

Table 2: Potential Applications of AI/ML in the Synthesis of this compound

AI/ML ApplicationDescriptionPotential Impact
Retrosynthesis PlanningAI algorithms propose synthetic routes by working backward from the target molecule. acs.orgIdentification of novel and more efficient synthetic pathways.
Reaction Condition OptimizationML models predict optimal reaction conditions (e.g., catalyst, solvent, temperature).Increased reaction yields and reduced experimental effort.
Novel Analogue DesignGenerative models propose new derivatives with desired properties.Accelerated discovery of new chemical entities with enhanced activity.

Sustainable and Green Chemistry Aspects in the Synthesis and Reactions of this compound

The principles of green chemistry are increasingly integral to modern organic synthesis. For the synthesis and derivatization of this compound, a focus on sustainable practices is paramount. This includes the use of environmentally benign solvents, catalysts, and energy sources.

Recent reviews have highlighted numerous green methodologies for the synthesis of indole derivatives. openmedicinalchemistryjournal.comtandfonline.com These include the use of water as a solvent, ionic liquids, solid acid catalysts, and microwave-assisted reactions. openmedicinalchemistryjournal.comtandfonline.comresearchgate.net For example, the use of microwave irradiation can significantly reduce reaction times and energy consumption. tandfonline.com The development of a green one-pot synthesis for 2-sulfoximidoyl-3,6-dibromo indoles, which utilizes N-Br sulfoximines as both brominating and sulfoximinating reagents, showcases the potential for atom- and step-economical approaches. nih.gov

Electrochemical methods also offer a green alternative for functionalization. An electrochemical umpolung of bromide has been developed for the C-H bromination of indoles, avoiding the need for transition metal catalysts and chemical oxidants. mdpi.com Such sustainable approaches should be prioritized in the future exploration of the chemistry of this compound.

Discovery of Novel Chemical Transformations Utilizing the Compound as a Key Substrate

The unique structural features of this compound make it a valuable substrate for the discovery of novel chemical transformations. The interplay between the electron-rich aromatic ring, the nucleophilic nitrogen, and the reactive C-Br bond can be exploited to develop new reactions.

For instance, the indoline core can participate in domino reactions. A copper-catalyzed amidation/cyclization reaction has been developed for the synthesis of indolines, demonstrating the potential for one-pot multi-bond forming processes. nih.gov The presence of the bromine atom could also enable participation in reactions involving indolyne intermediates, which can be trapped by various nucleophiles to access novel substituted indoles. nih.gov

Furthermore, the development of new catalytic systems for the functionalization of indoles is an active area of research. mdpi.com The this compound could serve as a model substrate to test the efficacy of new catalysts for C-H activation, cross-coupling, and other transformations. The discovery of new reactions involving this scaffold would not only expand the synthetic chemist's toolbox but also open up new avenues for the creation of complex molecular architectures. researchgate.net

Q & A

Basic Research Questions

Q. What are common synthetic routes for 6-bromo-3-methyl-2,3-dihydro-1H-indole, and how are reaction conditions optimized?

  • Methodology :

  • Radical bromination : Bromination of 3-methyl-2,3-dihydro-1H-indole using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ or acetonitrile. Reaction monitoring via TLC (Rf ~0.3 in 70:30 EtOAc:hexanes) .
  • Palladium-catalyzed cross-coupling : For regioselective bromination, use Pd(OAc)₂ with ligands like PPh₃ in DMF at 80–100°C. Purify via flash chromatography (silica gel, gradient elution) .
    • Optimization : Adjust solvent polarity (e.g., PEG-400/DMF mixtures enhance CuI-mediated reactions) and catalyst loading (e.g., 10 mol% CuI for azide-alkyne cycloadditions) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Methods :

  • ¹H/¹³C NMR : Assign peaks using CDCl₃ or DMSO-d₆. For example, methyl groups resonate at δ 2.1–2.5 ppm, while brominated aromatic protons appear downfield (δ 7.1–7.3 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ = 240.04 g/mol) using FAB-HRMS or ESI-MS .
  • X-ray crystallography : Resolve crystal packing (monoclinic P21/n space group, β = 108.37°) and hydrogen-bonding networks (O–H⋯O and N–H⋯O interactions) .

Advanced Research Questions

Q. How can researchers address low yields in Sonogashira couplings involving this compound?

  • Troubleshooting :

  • Catalyst system : Replace Pd/C with Pd(PPh₃)₄ to reduce side reactions. Use CuI (5–10 mol%) as a co-catalyst for alkyne activation .
  • Solvent effects : Switch to polar aprotic solvents (e.g., THF or DMF) to improve solubility of brominated intermediates.
  • Workup : Precipitate products using H₂O/EtOAC partitioning, and employ column chromatography (silica gel, 70:30 EtOAc:hexanes) .

Q. What strategies mitigate regioselectivity challenges in electrophilic substitutions of this compound?

  • Approaches :

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on NH) to steer electrophiles to the 4- or 5-position .
  • Computational modeling : Use DFT calculations to predict electron density distribution (e.g., bromine’s electron-withdrawing effect deactivates C5) .
    • Experimental validation : Compare HPLC purity (>95%) of products from nitration vs. sulfonation reactions .

Q. How do crystallographic data inform the supramolecular assembly of this compound derivatives?

  • Analysis :

  • Hydrogen bonding : Identify O–H⋯O (2.65 Å) and N–H⋯O (2.80 Å) interactions driving dimerization and layer formation .
  • Packing diagrams : Map unit cell parameters (a = 7.2229 Å, b = 11.874 Å) to correlate steric effects with solubility .

Data Contradiction Analysis

Q. Why do reported yields for this compound syntheses vary across studies?

  • Root causes :

  • Reagent purity : Impurities in NBS or Pd catalysts reduce efficiency. Validate via TLC and NMR .
  • Workup losses : Hydrophobic intermediates may partition poorly in aqueous extraction. Optimize solvent ratios (e.g., 3:1 EtOAc:H₂O) .
    • Resolution : Standardize reaction scales (e.g., 1 mmol trials) and report isolated yields (not theoretical) .

Biological Activity & Applications

Q. What methodologies assess the biological activity of this compound derivatives?

  • Assays :

  • Antimicrobial screening : Use microbroth dilution (MIC ≤ 16 µg/mL against S. aureus) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa) .
    • SAR studies : Compare with analogs (e.g., 6-chloro or 5-fluoro substitutions) to identify pharmacophores .

Synthetic Challenges & Innovations

Q. How can flow chemistry improve the scalability of this compound synthesis?

  • Advantages :

  • Continuous processing : Reduce reaction times (2–4 hrs vs. 12 hrs batch) and enhance heat transfer for exothermic brominations .
  • In-line analytics : Integrate UV-vis or IR for real-time monitoring of intermediate formation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-bromo-3-methyl-2,3-dihydro-1H-indole
Reactant of Route 2
6-bromo-3-methyl-2,3-dihydro-1H-indole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.